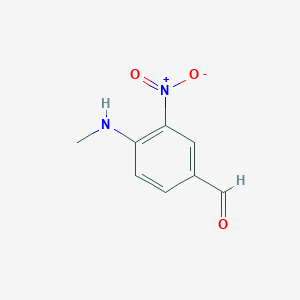

4-(Methylamino)-3-nitrobenzaldehyde

Description

Contextualization within Nitro- and Aminobenzaldehyde Chemistry

Nitrobenzaldehydes and aminobenzaldehydes are fundamental building blocks in organic synthesis. sarchemlabs.comwikipedia.org The nitro group in nitrobenzaldehydes is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and makes the aldehyde group more susceptible to nucleophilic attack. vaia.com Conversely, the amino group in aminobenzaldehydes is an electron-donating group, activating the ring towards electrophilic substitution.

4-(Methylamino)-3-nitrobenzaldehyde combines these features. The methylamino group at position 4 and the nitro group at position 3 create a push-pull electronic effect across the benzene (B151609) ring. This electronic arrangement influences the reactivity of the aldehyde group and the potential for further functionalization of the aromatic ring. The presence of both functionalities allows for a diverse range of chemical transformations, including reductions of the nitro group to an amine, oxidations of the aldehyde to a carboxylic acid, and various condensation and substitution reactions.

Strategic Importance of this compound in Advanced Organic Synthesis Research

The strategic importance of this compound lies in its role as a versatile precursor for the synthesis of a wide array of more complex organic molecules. It serves as a key starting material in the production of pharmaceuticals, agrochemicals, dyes, and pigments.

The different reactive sites on the molecule can be selectively targeted to build intricate molecular architectures. For instance, the aldehyde group can readily participate in condensation reactions to form Schiff bases or undergo olefination reactions. The nitro group can be reduced to an amino group, which can then be diazotized and subjected to various Sandmeyer-type reactions or used to form heterocyclic rings. researchgate.net This multi-faceted reactivity makes it a valuable tool for medicinal chemists and materials scientists.

Identification of Key Research Areas and Unexplored Facets Pertaining to the Compound

Current research involving this compound is focused on several key areas. One significant area is its use in the synthesis of novel heterocyclic compounds with potential biological activity. Researchers are exploring its utility in constructing complex scaffolds for drug discovery programs. For example, it has been used as a precursor for synthesizing potential therapeutic agents.

Another active area of research is in materials science, where the compound and its derivatives are being investigated for their potential applications in the development of new dyes, pigments, and supramolecular materials. The unique electronic properties arising from the push-pull system make it an interesting candidate for creating materials with specific optical or electronic characteristics.

Despite the existing research, there remain unexplored facets of the chemistry of this compound. A deeper investigation into its coordination chemistry with various metal ions could lead to the discovery of new catalysts or functional materials. Furthermore, a more thorough exploration of its reactivity in multicomponent reactions could unveil novel and efficient synthetic methodologies. The development of greener and more sustainable synthetic routes to this compound and its derivatives also represents an important avenue for future research.

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound and its synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 42564-41-0 | sigmaaldrich.combldpharm.com |

| Molecular Formula | C₈H₈N₂O₃ | sigmaaldrich.combldpharm.com |

| Molecular Weight | 180.16 g/mol | sigmaaldrich.combldpharm.com |

| Appearance | Solid | sigmaaldrich.com |

| InChI | 1S/C8H8N2O3/c1-9-7-3-2-6(5-11)4-8(7)10(12)13/h2-5,9H,1H3 | sigmaaldrich.com |

| InChIKey | PUJBBHWWDARUJE-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | CNC1=C(C=C(C=O)C=C1)N+[O-] | uni.lu |

Table 2: Key Reactions and Derivatives of this compound

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Reduction of Nitro Group | H₂/Pd-C or SnCl₂ | 4-(Methylamino)-3-aminobenzaldehyde | |

| Oxidation of Aldehyde Group | KMnO₄ or CrO₃ | 4-(Methylamino)-3-nitrobenzoic acid | |

| Nucleophilic Substitution | Various nucleophiles | Substituted derivatives |

Structure

3D Structure

Properties

IUPAC Name |

4-(methylamino)-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-9-7-3-2-6(5-11)4-8(7)10(12)13/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJBBHWWDARUJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397374 | |

| Record name | 4-(methylamino)-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42564-41-0 | |

| Record name | 4-(methylamino)-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 42564-41-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methylamino 3 Nitrobenzaldehyde

Direct Synthetic Routes to 4-(Methylamino)-3-nitrobenzaldehyde

Direct routes focus on the assembly of the target molecule from precursors that already possess the core aromatic structure. These methods typically involve one or two key transformations.

A prevalent and efficient method for synthesizing this compound is through nucleophilic aromatic substitution (SNAr). This approach typically starts with a precursor such as 4-chloro-3-nitrobenzaldehyde (B100839). The chlorine atom at position 4 is activated towards nucleophilic attack by the strong electron-withdrawing effects of the adjacent nitro group (at position 3) and the aldehyde group (at position 1). libretexts.orgnih.gov The reaction proceeds by the addition of methylamine (B109427), which acts as the nucleophile, displacing the chloride to form the final product. The presence of both the nitro and aldehyde groups is crucial as they delocalize the negative charge of the intermediate Meisenheimer complex, thus facilitating the reaction. libretexts.orglibretexts.org

Another direct route involves the nitration of 4-(methylamino)benzaldehyde. In this electrophilic aromatic substitution, the methylamino group is a strong activating group and an ortho-, para-director. However, the aldehyde group is a deactivating, meta-director. The nitration would likely require carefully controlled conditions to favor the introduction of the nitro group at the 3-position, which is ortho to the powerful methylamino directing group.

Table 1: Illustrative Reaction Conditions for Nucleophilic Aromatic Substitution

| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 4-Chloro-3-nitrobenzaldehyde | Methylamine (aq. solution) | Ethanol (B145695) | 50-70 | 4-6 | ~90 |

| 4-Chloro-3-nitrobenzaldehyde | Methylamine (in THF) | THF | 25-50 | 8-12 | ~85 |

| 4-Fluoro-3-nitrobenzaldehyde | Methylamine (in DMSO) | DMSO | 25 | 2-4 | >95 |

An alternative synthetic strategy involves the formation of the aldehyde group at a late stage of the synthesis through functional group interconversion. A common precursor for this route is 4-(methylamino)-3-nitrobenzyl alcohol. The aldehyde can be generated through the selective oxidation of the primary alcohol. A variety of oxidizing agents can be employed for this transformation, with the choice depending on the desired selectivity and reaction conditions. Reagents such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (CH₂Cl₂), or Swern oxidation conditions (using oxalyl chloride, DMSO, and a hindered base like triethylamine) are known to efficiently oxidize primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. researchgate.netchegg.com More modern and milder methods, such as using TEMPO as a catalyst with a stoichiometric oxidant, can also be effective. chegg.com This route is particularly useful if the precursor alcohol is more readily accessible than the corresponding aldehyde.

Table 2: Comparison of Oxidation Methods for Benzyl Alcohols

| Oxidizing Agent/System | Solvent | Typical Temperature | Advantages | Disadvantages |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temperature | Good yields, stops at aldehyde | Chromium waste is toxic |

| Swern Oxidation | Dichloromethane | -78°C to Room Temp | High selectivity, mild conditions | Requires low temperatures, unpleasant odor |

| TEMPO/NaOCl | Dichloromethane/Water | 0°C to Room Temp | Catalytic, environmentally benign | Can be sensitive to substrate scope |

| Manganese Dioxide (MnO₂) | Dichloromethane/Chloroform | Room Temp to Reflux | Selective for benzylic/allylic alcohols | Stoichiometric, requires activation |

Multi-Step Synthetic Strategies Involving this compound as an Intermediate

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries. Its bifunctional nature allows for a variety of subsequent reactions. For example, the aldehyde group can undergo condensation reactions, while the nitro group can be reduced to an amine, which can then be used to form heterocyclic rings.

A significant application is in the synthesis of anticoagulant drugs. The related compound, 4-(methylamino)-3-nitrobenzoyl chloride, which can be synthesized from 4-(methylamino)-3-nitrobenzoic acid (the oxidation product of the aldehyde), is a key intermediate in the production of Dabigatran Etexilate. innospk.comgoogle.com This highlights the industrial relevance of the 4-(methylamino)-3-nitro-substituted phenyl core. The aldehyde itself can serve as a precursor to this acid or be used in other synthetic pathways to build complex heterocyclic systems common in medicinal chemistry.

Optimization of Reaction Parameters in this compound Synthesis

The efficiency, yield, and purity of the synthesized this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, reaction time, and pressure is crucial.

The choice of solvent is critical, especially in nucleophilic aromatic substitution reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often preferred. These solvents are effective at solvating the cation but not the nucleophile, thereby increasing the nucleophile's reactivity. In the synthesis starting from 4-chloro-3-nitrobenzaldehyde and methylamine, using a solvent like DMSO can significantly accelerate the reaction compared to protic solvents like ethanol or water, which can solvate and deactivate the methylamine nucleophile through hydrogen bonding.

Temperature plays a pivotal role in balancing reaction rate and selectivity. For the nucleophilic substitution with methylamine, moderate heating (e.g., 60–80°C) can increase the reaction rate without promoting significant side reactions. However, excessively high temperatures can lead to decomposition or the formation of undesired byproducts. Reaction time must be optimized to ensure the reaction goes to completion without allowing for product degradation. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is standard practice.

In nitration reactions, temperature control is even more critical. The nitration of aromatic compounds is highly exothermic, and maintaining a low temperature (e.g., 0-10°C) is essential to prevent multiple nitrations and control the regioselectivity. orgsyn.orgchemicalbook.com Pressure is generally not a significant parameter in these syntheses unless gaseous reagents are used at high concentrations.

Catalytic Approaches and Mechanistic Insights into Synthesis Pathways

The primary route for the synthesis of this compound involves the electrophilic nitration of 4-(methylamino)benzaldehyde. This reaction is typically performed using a mixture of concentrated nitric acid and sulfuric acid. The catalytic role of sulfuric acid is pivotal in this process.

Acid Catalysis in Nitration:

In the conventional mixed-acid nitration, sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. nih.gov The mechanism proceeds through the following steps:

Generation of the nitronium ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic attack of the nitronium ion on the aromatic ring of 4-(methylamino)benzaldehyde. The methylamino group is an activating, ortho-, para-directing group, while the aldehyde group is a deactivating, meta-directing group. The substitution occurs at the position ortho to the strongly activating methylamino group and meta to the deactivating aldehyde group.

Deprotonation of the resulting resonance-stabilized carbocation (arenium ion) to restore aromaticity and yield the final product, this compound.

The use of acid catalysts is a well-established method for this transformation. Research into related compounds, such as N-ethyl-4-(methylamino)-3-nitrobenzamide, has also explored the use of organic bases as catalysts, which can influence reaction yields. google.com Furthermore, silver-catalyzed nitration of aromatic amides using NOBF₄ has been reported, suggesting that metal-based catalytic systems could be an area for future exploration in the synthesis of this compound and its derivatives. rsc.org

While the mixed-acid method is effective, it often requires harsh conditions and can lead to challenges in regioselectivity and the formation of by-products. To address these issues, alternative catalytic systems are being investigated. For instance, the use of solid acid catalysts is an attractive option due to the ease of catalyst separation and recycling, which can also influence the selectivity of the reaction. researchgate.net

Green Chemistry Principles Applied to this compound Synthesis

The traditional synthesis of nitroaromatic compounds, including this compound, often involves the use of hazardous reagents and generates significant amounts of acidic waste, posing environmental concerns. researchgate.netnih.gov Consequently, the application of green chemistry principles to develop more environmentally benign synthetic routes is of paramount importance.

Key Green Chemistry Principles:

The twelve principles of green chemistry provide a framework for designing safer and more sustainable chemical processes. For the synthesis of this compound, several of these principles are particularly relevant:

Prevention of Waste: Designing synthetic routes that minimize the generation of waste products.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Less Hazardous Chemical Syntheses: Employing substances that possess little or no toxicity to human health and the environment.

Use of Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances or making them innocuous.

Use of Catalysis: Utilizing catalytic reagents over stoichiometric reagents to enhance selectivity, minimize waste, and reduce energy requirements.

Greener Synthetic Approaches:

Several innovative approaches are being explored for the green synthesis of nitroaromatic compounds, which could be adapted for this compound:

Solid-Supported Reagents: The use of inorganic nitrates adsorbed on solid supports like silica (B1680970) gel offers a simple, rapid, and clean method for nitration. researchgate.net This approach avoids the use of large quantities of strong acids, thereby reducing corrosive waste streams.

Biocatalysis: Enzymes, with their high selectivity, have the potential to revolutionize the synthesis of nitro compounds. researchgate.net Biocatalytic nitration, using engineered enzymes such as "self-sufficient" cytochrome P450s, can operate under mild conditions and with high regioselectivity, minimizing the formation of unwanted isomers and by-products. technologypublisher.com This method often uses environmentally friendly co-substrates like nitric oxide and oxygen. technologypublisher.com

Biomimetic Catalysts: Metalloporphyrins have been investigated as biomimetic catalysts for the oxidation of p-nitrotoluene to p-nitrobenzaldehyde using clean oxidants like oxygen or air. researchgate.net This approach replaces hazardous chemical oxidants and corrosive acidic media with a milder, more sustainable system. researchgate.net

Alternative Catalytic Systems: Palladium-catalyzed methods for the conversion of aryl chlorides to nitroaromatics under weakly basic conditions present a promising green alternative to traditional nitration protocols. organic-chemistry.org

The following table summarizes some of the green chemistry approaches applicable to the synthesis of nitroaromatic compounds.

| Green Chemistry Approach | Key Features | Potential Advantages for this compound Synthesis |

| Solid-Supported Nitration | Use of inorganic nitrates on silica gel. researchgate.net | Avoids strong acids, simplifies work-up, reduces corrosive waste. researchgate.net |

| Biocatalytic Nitration | Employs engineered enzymes. researchgate.nettechnologypublisher.com | High selectivity, mild reaction conditions, reduced by-products, environmentally friendly. technologypublisher.com |

| Biomimetic Catalysis | Uses metalloporphyrin catalysts with O₂/air. researchgate.net | Replaces hazardous oxidants, operates in a less corrosive medium. researchgate.net |

| Palladium-Catalyzed Nitration | Converts aryl halides to nitroaromatics. organic-chemistry.org | Broad functional group tolerance, weakly basic conditions. organic-chemistry.org |

The adoption of these green methodologies can lead to more sustainable and economically viable processes for the production of this compound.

Advanced Spectroscopic and Analytical Characterization of 4 Methylamino 3 Nitrobenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 4-(Methylamino)-3-nitrobenzaldehyde, providing detailed information about the proton and carbon environments within the molecule.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each type of proton in the molecule. The aromatic region of the spectrum is particularly informative. The aldehyde proton typically appears as a singlet at a downfield chemical shift, often in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The protons on the benzene (B151609) ring exhibit characteristic splitting patterns and chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methylamino group.

The methylamino group itself gives rise to a singlet for the methyl protons, typically observed around δ 2.5–3.0 ppm. The proton attached to the nitrogen may appear as a broader signal. The coupling constants (J values) between adjacent aromatic protons are crucial for determining their relative positions on the ring. organicchemistrydata.org For instance, ortho-coupled protons typically show a larger coupling constant (around 7-9 Hz) compared to meta or para couplings.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | ~9.8-10.2 | s | - |

| Aromatic (H-2) | ~8.5-8.7 | d | ~2-3 |

| Aromatic (H-5) | ~7.8-8.0 | dd | ~8-9, ~2-3 |

| Aromatic (H-6) | ~7.0-7.2 | d | ~8-9 |

| Methyl (-CH₃) | ~3.0-3.2 | s | - |

| Amino (-NH) | Variable | br s | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration used for the analysis.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of this compound. The carbonyl carbon of the aldehyde group is characteristically found at a highly deshielded position, typically in the range of δ 190-200 ppm. The aromatic carbons exhibit a range of chemical shifts determined by the substituents. The carbon attached to the nitro group (C-3) and the carbon of the aldehyde group (C-1) are significantly downfield due to the electron-withdrawing nature of these groups. Conversely, the carbon attached to the methylamino group (C-4) is shifted upfield. The methyl carbon of the methylamino group appears at a characteristic upfield position.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~190 |

| C-4 (C-NHCH₃) | ~150-155 |

| C-3 (C-NO₂) | ~140-145 |

| C-1 (C-CHO) | ~135-140 |

| Aromatic Carbons | ~115-130 |

| Methyl (-CH₃) | ~30 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule. youtube.comsdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons, confirming their positions relative to each other. For example, a cross-peak would be observed between the signals for H-5 and H-6. oxinst.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com It allows for the direct assignment of a proton's signal to its attached carbon. For instance, the signal for the methyl protons would show a correlation to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. youtube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For example, the aldehyde proton would show an HMBC correlation to the C-1 and C-2 carbons, and the methyl protons would show correlations to the C-4 carbon.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the functional groups present in this compound. researchgate.netnih.govphotothermal.comrsc.org

The IR spectrum is particularly useful for identifying polar functional groups. Key characteristic absorption bands for this molecule include:

A strong carbonyl (C=O) stretching vibration from the aldehyde group, typically appearing around 1680-1700 cm⁻¹.

Asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, which are observed around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

N-H stretching vibration of the secondary amine, which can be found in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations of the aromatic ring and the methyl group.

Raman spectroscopy , which is sensitive to non-polar bonds and symmetric vibrations, provides complementary information. nih.govphotothermal.com It can be particularly useful for observing the C-C stretching vibrations within the aromatic ring and the symmetric stretch of the nitro group. The combination of IR and Raman spectroscopy offers a more complete picture of the vibrational modes and can aid in conformational analysis.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aldehyde (-CHO) | C=O Stretch | 1680 - 1700 |

| Nitro (-NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (-NO₂) | Symmetric Stretch | 1345 - 1385 |

| Amino (-NH) | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Methyl (-CH₃) | C-H Stretch | 2850 - 2960 |

High-Resolution Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of this compound, which has a molecular formula of C₈H₈N₂O₃ and a monoisotopic mass of 180.0535 Da. sigmaaldrich.comuni.lu HRMS provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule.

Furthermore, by analyzing the fragmentation pattern in the mass spectrum, it is possible to deduce structural information. Common fragmentation pathways for this molecule under electron ionization (EI) might include the loss of the aldehyde group (CHO), the nitro group (NO₂), or cleavage of the methyl group from the amine. nist.govresearchgate.net The resulting fragment ions provide further evidence for the proposed structure.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M+H]⁺ | 181.0608 |

| [M+Na]⁺ | 203.0427 |

| [M-H]⁻ | 179.0462 |

Data sourced from PubChem. uni.lu

X-ray Diffraction Analysis for Solid-State Structure and Polymorphism Studies (if applicable)

X-ray diffraction analysis of a single crystal of this compound can provide the definitive three-dimensional structure of the molecule in the solid state. This technique determines the precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular geometry. It can also reveal information about intermolecular interactions, such as hydrogen bonding, which influence the crystal packing. nih.gov Studies on related compounds have shown that polymorphism, the ability of a substance to exist in more than one crystal form, can occur, and X-ray diffraction is the primary method for identifying and characterizing different polymorphs. researchgate.netmdpi.com

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable tools for the assessment of purity and for monitoring the progress of chemical reactions involving this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful methods that provide detailed information on the composition of a sample, allowing for the separation, identification, and quantification of the target compound, its starting materials, intermediates, and any byproducts.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Its high resolution and sensitivity make it ideal for determining the purity of the final product and for real-time monitoring of its synthesis. The synthesis of this compound typically involves the nitration of 4-(methylamino)benzaldehyde, and HPLC can be used to track the consumption of the starting material and the formation of the desired product and any isomers.

A common approach for the analysis of this compound would involve a reversed-phase HPLC method. In this setup, a non-polar stationary phase, such as a C18-bonded silica (B1680970) column, is used with a polar mobile phase. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. Due to the presence of polar functional groups (amino and nitro) and a non-polar aromatic ring, the choice of mobile phase composition, typically a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol, is critical for achieving optimal separation. The pH of the mobile phase can also be adjusted to control the ionization state of the methylamino group, thereby influencing its retention time. A UV detector is commonly employed for detection, as the aromatic ring and nitro group provide strong chromophores.

For reaction monitoring, small aliquots of the reaction mixture can be withdrawn at different time intervals, quenched, and injected into the HPLC system. The resulting chromatograms provide a quantitative measure of the concentration of reactants and products, allowing for the determination of reaction kinetics and optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Below are representative tables detailing typical HPLC conditions for the analysis of this compound and the monitoring of a hypothetical reaction.

Table 1: Illustrative HPLC Method for Purity Assessment of this compound

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The aqueous phase may contain a buffer such as 0.05 M potassium dihydrogen phosphate, with the pH adjusted to a neutral or slightly acidic range (e.g., pH 7.5). google.com |

| Flow Rate | 1.0 mL/min google.com |

| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30-40 °C) to ensure reproducibility. google.com |

| Detection | UV-Vis Detector at a wavelength where the compound exhibits strong absorbance (e.g., 240 nm). google.com |

| Injection Volume | 10-20 µL |

| Sample Preparation | The sample is dissolved in the mobile phase or a compatible solvent like acetonitrile to a known concentration. |

Table 2: Hypothetical HPLC Data for Monitoring the Synthesis of this compound

| Reaction Time (hours) | Area % of 4-(Methylamino)benzaldehyde (Starting Material) | Area % of this compound (Product) | Area % of Isomeric Byproducts |

| 0 | 100 | 0 | 0 |

| 1 | 65 | 30 | 5 |

| 2 | 35 | 58 | 7 |

| 4 | 10 | 82 | 8 |

| 6 | <1 | 90 | 9 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it can be analyzed by GC-MS, often with derivatization to increase its volatility and thermal stability, though direct analysis is also possible under appropriate conditions.

In a typical GC-MS analysis, the sample is injected into a heated inlet port, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column, often coated with a non-polar stationary phase like 5% phenyl-polydimethylsiloxane (DB-5 or similar), separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The mass spectrum provides a unique fragmentation pattern for each compound, which acts as a "molecular fingerprint," allowing for unambiguous identification. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (180.16 g/mol ). sigmaaldrich.com Characteristic fragment ions would arise from the loss of functional groups such as the formyl group (-CHO), the nitro group (-NO2), and the methyl group (-CH3).

GC-MS is particularly useful for identifying trace impurities in the final product and for analyzing complex reaction mixtures. For instance, it can differentiate between various isomers that may be difficult to resolve by other techniques.

Below are tables with illustrative GC-MS parameters and expected fragmentation data for this compound.

Table 3: Illustrative GC-MS Method for the Analysis of this compound

| Parameter | Condition |

| Column | Capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) with a stationary phase like 5% Phenyl Polydimethylsiloxane (e.g., DB-5ms). |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). auroraprosci.com |

| Inlet Temperature | 250-280 °C |

| Oven Program | Initial temperature of 100-150 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for several minutes. auroraprosci.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV. |

| Mass Analyzer | Quadrupole or Ion Trap. |

| Scan Range | 40-400 m/z. |

| MSD Transfer Line | 280-300 °C. |

Table 4: Hypothetical GC-MS Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Interpretation |

| 180 | [M]⁺ | Molecular ion |

| 151 | [M-CHO]⁺ | Loss of the formyl group |

| 134 | [M-NO₂]⁺ | Loss of the nitro group |

| 165 | [M-CH₃]⁺ | Loss of a methyl group from the methylamino substituent |

| 121 | [M-CHO-NO]⁺ | Subsequent loss of nitric oxide from the [M-CHO]⁺ fragment |

| 106 | [M-CHO-NO₂]⁺ | Loss of both the formyl and nitro groups |

| 77 | [C₆H₅]⁺ | Phenyl cation, indicative of the aromatic ring |

Chemical Reactivity and Mechanistic Investigations of 4 Methylamino 3 Nitrobenzaldehyde

Reactivity and Transformation of the Nitro Group

The nitro group (-NO₂) is a versatile functional group known for its strong electron-withdrawing properties and its ability to be transformed into various other nitrogen-containing functionalities. mdpi.com

One of the most important reactions of aromatic nitro compounds is their reduction to primary amines. masterorganicchemistry.com The challenge in the context of 4-(Methylamino)-3-nitrobenzaldehyde is to perform this reduction chemoselectively, leaving the aldehyde group intact. Several methods are available to achieve this transformation to 4-amino-3-(methylamino)benzaldehyde.

Catalytic Hydrogenation: This is a common method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas (H₂). commonorganicchemistry.com However, catalytic hydrogenation can sometimes also reduce the aldehyde group. Careful selection of catalyst and reaction conditions is crucial for selectivity. Raney Nickel is often preferred when trying to avoid dehalogenation, a related selectivity issue. commonorganicchemistry.com

Metal-Acid Systems: The use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid (e.g., HCl) is a classic method for nitro group reduction. masterorganicchemistry.com

Tin(II) Chloride (SnCl₂): This reagent provides a mild and often highly selective method for reducing aromatic nitro groups to amines in the presence of other reducible functionalities like aldehydes. commonorganicchemistry.com

Sodium Sulfide (B99878) (Na₂S): Sodium sulfide can be used to selectively reduce one nitro group in the presence of another, suggesting its potential for chemoselective reductions where other methods might fail. commonorganicchemistry.com

Modern Catalytic Systems: Recent research has developed advanced catalytic systems, such as those based on nickel or manganese, that can selectively reduce nitroarenes with high functional group tolerance, including aldehydes. rsc.orgorganic-chemistry.org For instance, a Ni(acac)₂/PMHS system has been shown to be effective. rsc.org

Table 2: Reagents for the Selective Reduction of the Nitro Group

| Reagent/System | Conditions | Advantages |

|---|---|---|

| SnCl₂ | Acidic or neutral | High chemoselectivity for the nitro group over aldehydes. commonorganicchemistry.com |

| Fe / HCl or AcOH | Acidic | Cost-effective and reliable method. commonorganicchemistry.com |

| H₂ / Catalyst (e.g., Pd/C) | Varies | Clean reaction, but can sometimes over-reduce, affecting the aldehyde. commonorganicchemistry.com |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol (B145695), Room Temp | A modern system that enhances the reducing power of NaBH₄ to target nitro groups. jsynthchem.com |

| Ni(acac)₂ / PMHS | Mild conditions | Excellent for chemoselective transfer hydrogenation with high tolerance for sensitive groups like aldehydes. rsc.org |

The nitro group exerts a profound influence on the reactivity of the aromatic ring. mdpi.com As a powerful electron-withdrawing group, it deactivates the benzene (B151609) ring towards electrophilic aromatic substitution (EAS) by reducing the electron density of the pi system.

More significantly, the nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SₙAr) . This activation is most pronounced at the positions ortho and para to the nitro group. mdpi.com In this compound, the positions activated for nucleophilic attack are C-2 and C-4. However, C-4 is already substituted with the methylamino group. Therefore, a strong nucleophile could potentially attack C-2, leading to the displacement of the hydrogen atom in a reaction known as SₙAr-H. The electron-withdrawing nitro group is crucial for stabilizing the negatively charged intermediate (a Meisenheimer-type σ-adduct) that forms during the reaction, which is the key to this reactivity pathway. mdpi.commdpi.com

Reactivity of the Methylamino Substituent

The methylamino group, a secondary amine, is a key site of reactivity in this compound. Its nucleophilic nature and electronic influence on the aromatic ring are central to its chemical transformations.

Reactions Involving the Secondary Amine (e.g., Alkylation, Acylation)

The lone pair of electrons on the nitrogen atom of the methylamino group allows it to participate in various nucleophilic reactions, including alkylation and acylation.

Alkylation: The secondary amine can be alkylated, for instance, through reaction with alkyl halides like methyl iodide. This process typically involves the complete methylation of the amine to form a quaternary ammonium (B1175870) salt. libretexts.org This salt can then serve as a leaving group in subsequent elimination reactions. libretexts.org

Acylation: Acylation of the secondary amine can be achieved using acylating agents such as acid chlorides or anhydrides. This reaction leads to the formation of an amide. libretexts.org For example, the reaction of this compound with an appropriate acid chloride would yield the corresponding N-acyl derivative. The resulting amide is generally less nucleophilic than the starting amine, which helps to prevent over-acylation. libretexts.org A related compound, 4-(methylamino)-3-nitrobenzoyl chloride, is itself an acylating agent used in the synthesis of amides and esters.

A summary of representative reactions of the methylamino group is presented below:

| Reaction Type | Reagent | Product Type |

| Alkylation | Methyl Iodide | Quaternary Ammonium Salt |

| Acylation | Acid Chloride | Amide |

Electronic Effects of the Methylamino Group on Aromatic Ring Reactivity

The methylamino group is a potent activating group in electrophilic aromatic substitution reactions. Its lone pair of electrons can be donated to the benzene ring through the resonance effect, increasing the electron density of the ring and making it more susceptible to attack by electrophiles. This activating effect is generally stronger than the deactivating inductive effect of the nitrogen atom.

However, in the context of this compound, the situation is more complex due to the presence of the strongly deactivating nitro group and the moderately deactivating aldehyde group. The methylamino group directs incoming electrophiles to the ortho and para positions. In this specific molecule, the position ortho to the methylamino group (position 2) and the position para to it (position 6) are the most activated sites for electrophilic attack.

Intermolecular and Intramolecular Cyclization Reactions

This compound is a valuable precursor for the synthesis of heterocyclic compounds, particularly quinazolines, through cyclization reactions. These reactions can be either intermolecular or intramolecular.

In the synthesis of quinazolinone derivatives, which are known for their biological activities, a common strategy involves the reduction of the nitro group to an amine, followed by cyclization. nih.govorganic-chemistry.org For example, the reduction of the nitro group in a derivative of this compound would yield a diamine intermediate. This intermediate can then undergo cyclization with a suitable reagent, such as an aldehyde or a carboxylic acid derivative, to form the quinazoline (B50416) ring system. organic-chemistry.orgnih.govgoogle.com

Intramolecular cyclization can also occur under specific conditions. For instance, intramolecular redox reactions have been utilized to synthesize cinnolines from related 2-nitrobenzyl derivatives. nih.govresearchgate.netrsc.org This type of reaction involves the internal oxidation of one functional group and reduction of another, leading to a cyclized product. While not directly reported for this compound itself, the principles of such reactions, involving the nitro group and another part of the molecule, are relevant to its potential reactivity. nih.govresearchgate.netrsc.org

Advanced Mechanistic Studies and Kinetic Analysis of Reaction Pathways

Detailed mechanistic and kinetic studies specifically on this compound are not extensively documented in the readily available literature. However, the principles governing the reactions of its functional groups are well-established.

Kinetic analysis of reactions involving similar substituted aromatic aldehydes often focuses on understanding the electronic effects of the substituents on reaction rates. For example, in the Cannizzaro reaction of substituted benzaldehydes, the rate is influenced by the electronic nature of the substituents. stackexchange.com While the mesomeric effect of a para-nitro group is significant, the inductive effect can be more influential for a meta-substituent. stackexchange.com

For reactions involving the amine group, kinetic studies often explore the nucleophilicity of the amine and the stability of reaction intermediates. libretexts.org The presence of both activating (methylamino) and deactivating (nitro, aldehyde) groups on the same aromatic ring presents a complex system for quantitative kinetic analysis. nih.gov Advanced techniques like Variable Time Normalization Analysis (VTNA) can be employed to analyze complex reaction profiles where catalyst activation or deactivation occurs, which could be relevant for catalytic reactions involving this compound. nih.gov

The study of reaction mechanisms often involves a combination of experimental evidence and computational modeling. nih.gov For instance, density functional theory (DFT) calculations can be used to model transition states and predict reaction pathways for electrophilic aromatic substitution or nucleophilic additions to the carbonyl group. nih.gov

Synthesis and Research Applications of 4 Methylamino 3 Nitrobenzaldehyde Derivatives

Schiff Base Derivatives of 4-(Methylamino)-3-nitrobenzaldehyde

Schiff bases, characterized by the azomethine (-C=N-) group, are typically formed through the condensation of a primary amine with an aldehyde or ketone. jetir.org This imine linkage is crucial for many of their biological and chemical activities. jetir.org While direct research on Schiff base derivatives of this compound is limited, the synthetic methodologies and applications of Schiff bases derived from structurally similar nitrobenzaldehydes provide a strong framework for understanding their potential.

The primary method for synthesizing Schiff bases is the condensation reaction between an aldehyde and a primary amine, often under reflux with a catalytic amount of acid, such as glacial acetic acid. ijmcmed.orgijtsrd.com The reaction typically proceeds by dissolving the aldehyde and amine in a suitable solvent, like ethanol (B145695), and heating the mixture. ijtsrd.com The formation of the Schiff base is confirmed by the disappearance of the carbonyl (C=O) stretching band and the appearance of the characteristic imine (C=N) stretching band in the infrared (IR) spectrum. nih.gov

A diverse range of Schiff base structures can be achieved by varying the amine reactant. For instance, condensation of various nitrobenzaldehydes with amines such as 5-chloro-2-aminobenzoic acid, p-chloroaniline, and (1R,2R)-(-)-1,2-diaminocyclohexane has been reported, yielding a variety of Schiff base ligands. jetir.orgnih.gov The resulting structures can be characterized using spectroscopic techniques like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and UV-visible spectroscopy. ijmcmed.orgnih.gov Although specific examples starting from this compound are not extensively documented in the literature, it is anticipated that it would react similarly with a wide array of primary amines to produce a diverse library of Schiff base derivatives.

| Starting Aldehyde | Reacting Amine | Resulting Schiff Base Type | Reference |

| 4-Nitrobenzaldehyde (B150856) | 5-Chloro-2-aminobenzoic acid | Substituted Benzoic Acid Schiff Base | nih.gov |

| m-Nitrobenzaldehyde | p-Chloroaniline | Chloro-substituted Aniline (B41778) Schiff Base | jetir.org |

| Nitrobenzaldehydes (ortho, meta, para) | (1R,2R)-(-)-1,2-Diaminocyclohexane | Chiral Schiff Base Ligand | |

| 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | Haloanilines | Halo-substituted Phenolic Schiff Base | researchgate.net |

Table 1: Examples of Schiff Base Synthesis from Related Nitrobenzaldehydes

Schiff bases are excellent ligands for forming stable complexes with a wide range of transition metals. nih.gov The azomethine nitrogen atom provides a site for coordination with metal ions. nih.gov These metal complexes have been extensively studied for their diverse applications. researchgate.net

The synthesis of these complexes generally involves reacting the Schiff base ligand with a metal salt (e.g., chlorides, acetates, or nitrates) in an appropriate solvent, often with heating. researchgate.net The resulting metal complexes can exhibit various geometries, such as octahedral or square planar, depending on the metal ion and the ligand structure. rsc.org For example, Schiff bases derived from benzil (B1666583) and various amines have been used to prepare complexes with Cu(II), Co(II), Ni(II), and Zn(II). rsc.org Similarly, Schiff bases from salicylaldehyde (B1680747) derivatives form complexes with a variety of transition metals, which have been investigated for their potential biological activities. researchgate.net While specific metal complexes of this compound Schiff bases are not widely reported, it is expected that they would form stable complexes with various metal ions due to the presence of the coordinating imine nitrogen.

Schiff bases and their metal complexes are of significant interest in the development of advanced materials. Their applications span various fields, including catalysis and the development of chemosensors. nih.govresearchgate.net

Chemosensors: The imine group and other functional moieties in Schiff bases can interact with specific metal ions, leading to a change in their optical properties, such as color or fluorescence. This property makes them suitable for use as chemosensors for the detection of metal ions. nih.govresearchgate.net For instance, Schiff base compounds have been utilized as the recognition layer in electrochemical sensors, enhancing their sensitivity and selectivity. biointerfaceresearch.com The effective electron conjugation in aromatic Schiff bases is a key feature for these applications. biointerfaceresearch.com

Catalysis: Schiff base metal complexes have shown significant catalytic activity in various organic reactions. researchgate.net The catalytic efficiency is influenced by the type of metal ion and the structure of the Schiff base ligand. These complexes have been used as catalysts in reactions such as oxidation, which are important in industrial processes. researchgate.net The ease of synthesis and the ability to tune their electronic and steric properties make Schiff base complexes versatile catalysts. researchgate.net

Hydrazone Derivatives of this compound

Hydrazones are another important class of derivatives formed from aldehydes, characterized by a C=N-NH- moiety. They are synthesized by the condensation of an aldehyde with a hydrazine (B178648) derivative.

The general synthesis of hydrazones involves the reaction of an aldehyde with a hydrazine, such as hydrazine hydrate (B1144303) or a substituted hydrazine like 2,4-dinitrophenylhydrazine, in a suitable solvent like ethanol. mdpi.com The reaction is often catalyzed by a few drops of acid. researchgate.net For instance, hydrazones have been synthesized from 4-dimethylaminobenzaldehyde and various benzohydrazides. researchgate.net A study on the synthesis of hydrazones from the structurally similar 4-hydroxy-3-nitrobenzaldehyde (B41313) involved a multi-step route where the final condensation step with various aromatic aldehydes was facilitated by microwave irradiation, achieving high yields in short reaction times. vjs.ac.vn

The resulting hydrazone derivatives are characterized by spectroscopic methods. In IR spectra, the presence of the C=N and N-H stretching vibrations confirms the formation of the hydrazone. vjs.ac.vn NMR spectroscopy is also a crucial tool for structural elucidation. vjs.ac.vn For example, the synthesis of 4-dimethylaminobenzaldehyde-4-nitrophenylhydrazone has been reported, and its structure was confirmed by FT-IR and NMR studies. researchgate.net

| Starting Aldehyde | Reacting Hydrazine/Hydrazide | Resulting Hydrazone Type | Reference |

| 4-Hydroxy-3-nitrobenzaldehyde | N-(5-(benzo[d]thiazol-2-yl)-2-(2-hydrazinyl-2-oxoethoxy)phenyl) acetamide | Benzo[d]thiazole-containing Hydrazone | vjs.ac.vn |

| 4-Dimethylaminobenzaldehyde | 4-Dimethylaminobenzohydrazide | Symmetrical Dimethylamino-substituted Hydrazone | researchgate.net |

| 2-Chloro-5-nitrobenzaldehyde | 4-Dimethylaminobenzohydrazide | Chloro-nitro-substituted Hydrazone | researchgate.net |

| Various Aldehydes | 2,4-Dinitrophenyl hydrazine | 2,4-Dinitrophenylhydrazone | sciencetechindonesia.com |

Table 2: Examples of Hydrazone Synthesis from Related Aldehydes

Hydrazone derivatives have been extensively studied for their potential as corrosion inhibitors for metals, particularly for steel in acidic environments. researchgate.netnih.gov The effectiveness of these compounds is attributed to the presence of heteroatoms (N, O) and aromatic rings in their structure, which can adsorb onto the metal surface and form a protective layer. nih.govicrc.ac.ir

Studies on various hydrazone derivatives have shown that their inhibition efficiency increases with concentration. researchgate.netnih.gov Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the performance of these inhibitors. nih.gov These studies have indicated that many hydrazone derivatives act as mixed-type inhibitors, meaning they inhibit both the anodic and cathodic reactions of corrosion. researchgate.net The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm. nih.govicrc.ac.ir For example, hydrazone derivatives of various substituted benzaldehydes have demonstrated significant corrosion inhibition for carbon steel in hydrochloric acid solutions, with efficiencies reaching up to 98%. nih.gov While specific studies on hydrazone derivatives of this compound are not prevalent, the presence of the nitro and methylamino groups suggests that such derivatives could also be effective corrosion inhibitors. researchgate.net

Cyclized Derivatives (e.g., 1,4-Dihydropyridines, Heterocycles)

Cyclization reactions involving this compound lead to the formation of important scaffolds like 1,4-dihydropyridines and other related heterocycles.

The Hantzsch reaction, a classic multicomponent reaction, is a key method for synthesizing 1,4-dihydropyridine (B1200194) (DHP) derivatives. nih.govsigmaaldrich.comresearchgate.net This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. arkat-usa.org In this context, this compound can serve as the aldehyde component. The resulting 1,4-DHP scaffold is a privileged structure in medicinal chemistry, famously found in drugs like nifedipine, which are used to treat cardiovascular diseases. nih.govwjpmr.com

The general mechanism of the Hantzsch synthesis involves the initial formation of an enone intermediate from the aldehyde and one equivalent of the β-ketoester. A second equivalent of the β-ketoester reacts with ammonia to form an enamine. The subsequent Michael addition of the enamine to the enone, followed by cyclization and dehydration, yields the 1,4-dihydropyridine ring. nih.gov The reaction can be influenced by various factors, including the choice of solvent and catalyst, with modern approaches favoring greener and more efficient methods. researchgate.net

Table 1: Examples of Hantzsch-Type Reactions

| Aldehyde Component | β-Ketoester | Nitrogen Source | Product |

| This compound | Ethyl acetoacetate | Ammonium (B1175870) acetate | Diethyl 2,6-dimethyl-4-(4-(methylamino)-3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

| This compound | Methyl acetoacetate | Ammonium acetate | Dimethyl 2,6-dimethyl-4-(4-(methylamino)-3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

This table presents hypothetical examples based on the general principles of the Hantzsch reaction, illustrating how this compound could be used.

Derivatives of this compound, particularly those formed through cyclization reactions, are valuable intermediates for constructing more complex molecules. The functional groups present in these derivatives, such as the nitro group and the secondary amine, offer sites for further chemical modifications. For instance, the nitro group can be reduced to an amino group, which can then participate in a variety of coupling reactions to build larger, more intricate molecular frameworks.

The 1,4-dihydropyridine ring itself can be a precursor to other heterocyclic systems. Oxidation of the 1,4-DHP ring leads to the corresponding pyridine (B92270) derivative. Furthermore, the ester groups commonly found in Hantzsch products can be hydrolyzed and decarboxylated, or they can be converted into other functional groups, expanding the synthetic utility of these intermediates.

Heterocyclic Compounds Derived from this compound

The reactivity of this compound extends beyond the Hantzsch reaction, enabling the synthesis of a wide array of other heterocyclic compounds, including quinolines, quinolones, benzimidazoles, and acridones.

Quinolines and their oxygenated analogs, quinolones, are a significant class of nitrogen-containing heterocycles with diverse biological activities. nih.govnih.gov Several synthetic strategies can be employed to construct these ring systems starting from precursors that could be derived from this compound.

One common approach to quinoline (B57606) synthesis is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.gov While this compound itself is not a direct precursor for the Friedländer synthesis, its derivatives could be. For example, reduction of the nitro group to an amine and subsequent modifications could yield a suitable 2-aminoaryl ketone.

The synthesis of 4-quinolone derivatives can be achieved through various methods, including the Gould-Jacobs reaction, which involves the reaction of an aniline with an ethoxymethylenemalonate ester followed by thermal cyclization. nih.gov Again, derivatives of this compound with a free amino group could be utilized in such reactions. Modern synthetic methods often employ metal-catalyzed cyclizations to achieve the quinolone core. nih.gov

Table 2: Potential Synthetic Routes to Quinolines and Quinolones

| Starting Material Derivative | Reaction Type | Resulting Heterocycle |

| 2-Amino-4-(methylamino)benzaldehyde | Friedländer Annulation | Substituted Quinoline |

| 4-(Methylamino)-3-aminoaniline | Gould-Jacobs Reaction | Substituted Quinolone |

This table outlines hypothetical synthetic pathways where derivatives of this compound could be employed.

Benzimidazoles are another important class of heterocyclic compounds with a wide range of pharmaceutical applications. nih.govsemanticscholar.org The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid (or its derivative). organic-chemistry.orguobaghdad.edu.iqorganic-chemistry.org

To utilize this compound in benzimidazole (B57391) synthesis, the nitro group would first need to be reduced to an amino group, creating an o-diaminobenzene derivative. This derivative, 4-(methylamino)benzene-1,2-diamine, could then be reacted with various aldehydes or carboxylic acids to yield a range of substituted benzimidazoles. The reaction is often facilitated by acidic or oxidative conditions. semanticscholar.org

The structural framework of this compound can also be incorporated into larger, fused aromatic systems like acridones. Acridones are polycyclic aromatic compounds containing a ketone group in a central six-membered ring, and they are known for their biological activities. nih.gov

The synthesis of acridone (B373769) derivatives can be achieved through methods such as the Ullmann condensation of an anthranilic acid derivative with a substituted halobenzene, followed by cyclization. nih.gov A plausible synthetic route starting from a derivative of this compound might involve its conversion to a corresponding anthranilic acid derivative. This could then be coupled with a suitable reaction partner and subsequently cyclized to form the acridone scaffold. The specific substitution pattern on the resulting acridone would depend on the structure of the starting materials and the reaction conditions employed. nih.govorganic-chemistry.org

Azo-Dye and Chromophore Derivatives

The compound serves as a foundational building block for synthesizing azo dyes and other chromophores, which are molecules that absorb and interact with light. These derivatives are of particular interest for their electronic and optical properties.

Azo dyes are characteristically synthesized through a two-step process involving diazotization followed by a coupling reaction. unb.ca While the primary amino group is typically used for diazotization, derivatives of this compound can be utilized in the coupling step. More commonly, a related precursor, 4-amino-3-nitrobenzaldehyde, is used to generate the diazonium salt. researchgate.net

The general synthesis proceeds as follows:

Diazotization : An aromatic primary amine is treated with a nitrous acid source (typically sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. mjbas.com This electrophilic species is highly reactive.

Azo Coupling : The diazonium salt is then reacted with a coupling agent, which is an electron-rich aromatic compound such as a phenol, aniline, or a derivative like this compound. The diazonium salt attacks the activated aromatic ring of the coupling component, forming a stable azo linkage (-N=N-), which connects the two aromatic systems and creates a highly conjugated molecule. unb.ca

For instance, a diazonium salt of an aniline derivative could be coupled with this compound. The electron-donating methylamino group activates the benzene (B151609) ring, directing the electrophilic diazonium ion to couple at the position ortho to it (and meta to the aldehyde). The resulting azo dye would possess an extended π-conjugated system, a key feature for color and optoelectronic applications.

Derivatives of this compound are investigated for their potential in optoelectronic devices, particularly dye-sensitized solar cells (DSSCs). researchgate.netresearchgate.net The inherent Donor-π-Acceptor (D-π-A) structure of these molecules is crucial for this application. In this framework, the methylamino group acts as the electron donor (D), the benzaldehyde (B42025) ring forms the π-bridge, and the nitro group serves as an electron acceptor (A). This architecture facilitates intramolecular charge transfer (ICT) upon light absorption, which is a fundamental process for generating photocurrent in DSSCs. nih.govbohrium.com

In a DSSC, the dye is adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). researchgate.netnih.gov Upon absorbing a photon, the dye molecule enters an excited state, injecting an electron into the conduction band of the TiO₂. This process initiates the flow of electric current. The performance of a DSSC is highly dependent on the dye's photophysical and electrochemical properties.

Research focuses on characterizing these properties:

Absorption Spectra : The ability of the dye to absorb light across the solar spectrum is measured using UV-Visible spectroscopy. A broad absorption range and a high molar extinction coefficient are desirable for efficient light harvesting.

Energy Levels : The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the dye are determined using techniques like cyclic voltammetry. For efficient electron injection, the dye's LUMO level must be higher (more negative) than the conduction band edge of the semiconductor (e.g., TiO₂). Conversely, the HOMO level should be lower than the redox potential of the electrolyte to ensure efficient dye regeneration.

The table below shows representative performance data for DSSCs using various organic dyes with D-π-A structures, illustrating the typical range of efficiencies achieved.

| Dye System | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |

| Triphenylamine-based organic dye with Co(II/III) mediator | - | >0.90 | - | 6.7 | ncl.ac.uk |

| 7-(N,N-diethylamino)-3',4'-dihydroxyflavylium | 12.0 | 0.355 | 0.50 | 2.15 | researchgate.net |

| 4-(dimethylamino)-cinnamyl-pyranocyanidin-3-O-glucoside | - | - | - | 2.55 | researchgate.net |

| Bithienylnicotinonitrile-based Dyes (GA-1-5, co-sensitized) | - | - | - | 6.22 - 9.12 | bohrium.com |

| 2-bromo-3-propylamino-1,4-naphthoquinone with ZnO | - | - | - | 0.13 | nih.gov |

This table is for illustrative purposes to show the performance of related dye systems.

Applications in Polymer Chemistry and Advanced Materials Science

The reactive functional groups of this compound—the aldehyde and the secondary amine—make it a versatile building block for creating novel polymers and functional materials. bldpharm.com

This compound can act as a monomer in various polymerization reactions. The aldehyde group can react with amines to form polyimines (also known as poly(Schiff base)s) through condensation polymerization. If a diamine comonomer is used, a linear polymer chain can be synthesized. The resulting polymer would feature the chromophoric unit directly integrated into its backbone.

The properties of such polymers would be influenced by the rigid and polar nature of the this compound unit. These characteristics could lead to materials with high thermal stability and specific optoelectronic properties derived from the repeating chromophore. The presence of the nitro and methylamino groups provides sites for potential post-polymerization modification.

Beyond serving as a monomer, this compound can be grafted onto existing polymer backbones to impart specific functionalities. nih.govnih.gov This approach allows for the modification of commodity or specialty polymers, tailoring their properties for advanced applications.

Two primary strategies for functionalization include:

Reaction via the Aldehyde Group : Polymers containing primary amine groups can be reacted with the aldehyde of this compound to form imine linkages. This covalently attaches the chromophore as a side chain.

Reaction via the Methylamino Group : The secondary amine can react with polymers containing electrophilic groups, such as acyl chlorides or epoxides. Alternatively, it can be coupled to polymers with carboxylic acid groups using carbodiimide (B86325) chemistry, which facilitates the formation of a stable amide bond. frontiersin.org

This functionalization introduces the distinct photophysical properties of the chromophore to the polymer, which could be useful for creating materials for chemical sensors, nonlinear optics, or as components in light-emitting diodes. Mechanochemical methods, which use mechanical force to create reactive sites on a polymer chain, also present a novel route for this type of functionalization. nih.gov

Investigations into the Biological Activity and Mechanistic Aspects of 4 Methylamino 3 Nitrobenzaldehyde Derivatives

Antimicrobial Research (Antibacterial and Antifungal Efficacy)

The quest for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Derivatives of 4-(methylamino)-3-nitrobenzaldehyde have emerged as a promising scaffold in this field.

Numerous studies have demonstrated the antibacterial and antifungal potential of this compound derivatives through various laboratory and computational methods. For instance, Schiff bases synthesized from 4-methyl-3-thiosemicarbazide and different benzaldehyde (B42025) derivatives have shown broad-spectrum antibacterial activity. researchgate.net One such derivative, 5NS, exhibited greater antibacterial activity against Staphylococcus aureus than the standard drug streptomycin (B1217042). researchgate.net Similarly, another derivative, PDMA, was more effective against Pseudomonas aeruginosa. researchgate.net

In silico studies, such as molecular docking, have been employed to complement these experimental findings. researchgate.netorientjchem.org These computational techniques help in understanding the potential interactions between the synthesized compounds and microbial targets. For example, the binding affinities of substituted benzylidene-based quinazolin-4(3H)-one motifs, derived from benzaldehyde derivatives, have been evaluated against microbial proteins. nih.gov These studies often predict favorable interactions, suggesting that these compounds could be effective antimicrobial agents. researchgate.netnih.gov

The antimicrobial efficacy of these derivatives is often evaluated using methods like the agar (B569324) well diffusion technique and by determining the Minimum Inhibitory Concentration (MIC). researchgate.netmdpi.com For example, some newly synthesized quinoxaline (B1680401) derivatives, which can be derived from substituted benzaldehydes, have been tested against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. mdpi.com The results of these tests indicate varying degrees of antimicrobial activity. orientjchem.org

| Compound/Derivative | Target Pathogen | Observed Effect | Reference |

|---|---|---|---|

| 5NS (thiosemicarbazone-benzaldehyde derivative) | Staphylococcus aureus | Higher activity than streptomycin (21.0 mm zone of inhibition) | researchgate.net |

| PDMA (thiosemicarbazone-benzaldehyde derivative) | Pseudomonas aeruginosa | Higher activity than streptomycin (9.5 mm zone of inhibition) | researchgate.net |

| Gentisaldehyde and 2,3-dihydroxybenzaldehyde | Bovine mastitis Staphylococcus aureus | Antimicrobial activity with a MIC50 of 500 mg/L | nih.gov |

| Quinoxaline derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Varying degrees of antibacterial activity | mdpi.com |

| Chalcone (B49325) derivative 2i (2-Chloro substitution) | Gram-positive and Gram-negative bacteria | Excellent antibacterial activity | orientjchem.org |

Understanding the mechanism by which these compounds inhibit microbial growth is crucial for their development as drugs. Several mechanisms of action have been proposed for benzaldehyde derivatives. One common mechanism involves the disruption of the bacterial cell wall, leading to cell lysis. mdpi.comresearchgate.net Scanning electron microscopy has been used to visualize the morphological changes in bacteria treated with these compounds, revealing alterations in their outer cell walls. mdpi.com

Another proposed mechanism is the inhibition of essential microbial enzymes. nih.gov For instance, molecular docking studies have suggested that some derivatives can bind to and inhibit proteins like the filamentous temperature-sensitive protein Z (FtsZ) in Bacillus subtilis, which is essential for cell division. nih.gov The inhibition of DNA gyrase is another target for some quinazolin-4(3H)one derivatives. mdpi.com

Furthermore, some benzaldehyde derivatives are believed to interfere with nutrient uptake, thereby inhibiting bacterial growth. researchgate.net The presence of a nitro group in the structure, as in this compound, can also contribute to the antimicrobial activity. orientjchem.org The bacteriostatic quinoline (B57606) antibiotic nitroxoline, for example, is known to disrupt metal homeostasis in bacteria and affect outer membrane integrity. biorxiv.org

Anticancer Research and Antitumor Potential

In addition to their antimicrobial properties, derivatives of this compound have shown significant promise as anticancer agents.

The anticancer potential of these derivatives is primarily assessed through in vitro assays on various cancer cell lines. nih.govmdpi.com The MTT assay is a commonly used colorimetric test to evaluate the cytotoxicity and antiproliferative effects of these compounds. mdpi.com Studies have shown that synthetic ortho-nitrobenzyl derivatives can selectively affect the viability of human breast and ovarian cancer cells compared to non-tumoral cell lines. nih.gov

For example, novel 3-aroyl-1,4-diarylpyrrole derivatives have demonstrated potent antitumor activity with low nanomolar IC50 values in several cancer cell lines, including those of glioblastoma, colorectal, and urinary bladder cancer. nih.gov Similarly, certain 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have shown significant antiproliferative effects against MCF-7 breast cancer cells. mdpi.com The cytotoxicity of these compounds is often evaluated against a panel of cancer cell lines to determine their spectrum of activity. nih.gov

| Compound/Derivative | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Ortho-nitrobenzyl derivatives (ON-1, ON-2, ON-3) | Human breast and ovarian cancer cells | Selective cytotoxicity compared to non-tumoral cells | nih.gov |

| 3-aroyl-1,4-diarylpyrrole derivative 48 | Glioblastoma, colorectal, urinary bladder cancer cells | Potent antitumor activity (low nanomolar IC50) | nih.gov |

| 4-amino-thienopyrimidine derivative 2 | MCF-7 (breast cancer) | Best antiproliferative effect (IC50 = 0.013 µM) | mdpi.com |

| Cinnamaldehyde-based chalcone derivative 3e | Caco-2 (colon cancer) | Lowest IC50 concentration (32.19 ± 3.92 µM) | nih.gov |

| 3-phenylcoumarin (B1362560) derivatives | - | Potent MAO-B inhibitors | frontiersin.org |

The anticancer activity of this compound derivatives is attributed to various molecular mechanisms. A significant mechanism for some of these compounds is the inhibition of tubulin polymerization. nih.gov Tubulin is a crucial protein for cell division, and its disruption leads to cell cycle arrest and apoptosis (programmed cell death). Several 3-aroyl-1,4-diarylpyrrole derivatives have been found to strongly inhibit tubulin assembly by binding to the colchicine (B1669291) site. nih.gov

Enzyme targeting is another key mechanism. For example, some 3-phenylcoumarin derivatives have been identified as potent inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases and potentially in cancer. frontiersin.org Other derivatives act as inhibitors of DNA-PK, a key enzyme in the DNA damage response pathway, which can sensitize cancer cells to radiotherapy. chemrxiv.org The induction of apoptosis through the activation of caspases, such as caspase-3, is a common downstream effect of these molecular interactions. nih.gov

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of these compounds. researchgate.netnih.gov These studies involve synthesizing a series of related compounds with systematic variations in their chemical structure and evaluating how these changes affect their potency and selectivity. nih.gov For instance, in the case of 3-aroyl-1,4-diarylpyrroles, the presence of amino phenyl rings at specific positions of the pyrrole (B145914) ring was found to be crucial for their potent antitumor activity. nih.gov

SAR studies have also highlighted the importance of other functional groups and their positions on the aromatic ring. nih.gov For example, the placement of fluoro, methoxy, or methyl groups can significantly influence the anticancer and antimetastatic properties of a compound. nih.gov These studies provide valuable insights for the rational design of new and more effective anticancer agents based on the this compound scaffold. chemrxiv.org

Antiviral Research (e.g., HIV-1 Integrase-Reverse Transcriptase Inhibition)

While direct studies on this compound derivatives for antiviral activity are not extensively documented in publicly available research, the broader class of nitroaromatic compounds has shown promise in this area. A key strategy in modern HIV treatment is the use of dual-action inhibitors that target multiple stages of the viral life cycle. nih.gov The HIV-1 reverse transcriptase (RT) and integrase (IN) enzymes are critical for viral replication and represent major targets for antiretroviral therapy. creative-biolabs.comnih.gov

The catalytic domains of HIV-1 integrase and the RNase H domain of its reverse transcriptase share a similar spatial organization. This similarity has prompted research into dual inhibitors. In this context, a series of nitrobenzofuroxan (B1678960) derivatives were synthesized and evaluated for their ability to inhibit both HIV-1 integrase and RNase H. nih.gov This research highlights the potential of the nitro group, a key feature of this compound, as a pharmacophore in the design of novel anti-HIV agents. The development of inhibitors that can simultaneously block two essential viral enzymes presents a promising approach to combat drug resistance and improve therapeutic outcomes. nih.gov

Anti-inflammatory Research and Immunomodulatory Effects

Derivatives containing the nitrobenzaldehyde scaffold have been investigated for their potential to mitigate inflammatory responses. Inflammation is a complex biological process involving various mediators, and compounds that can modulate these pathways are of significant therapeutic interest. mdpi.comnih.gov Research on structurally related nitro substituted benzamide (B126) derivatives has demonstrated significant in vitro anti-inflammatory activity. researchgate.net